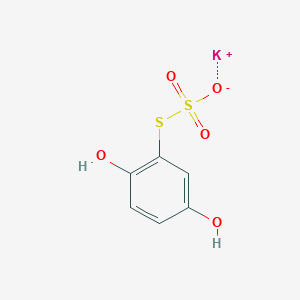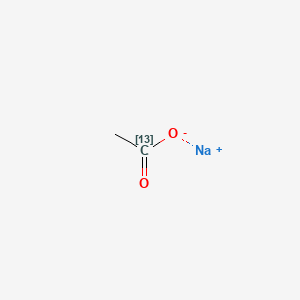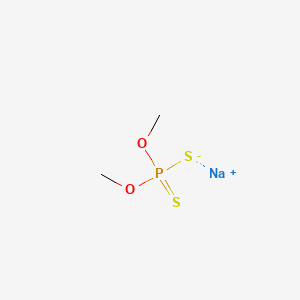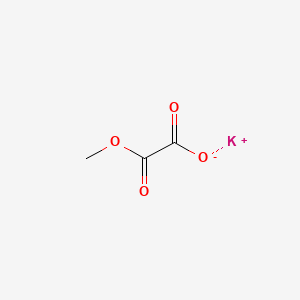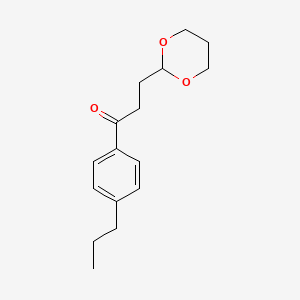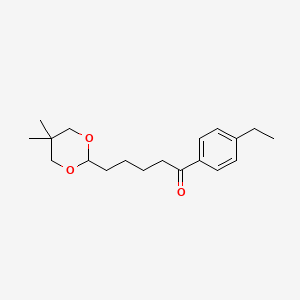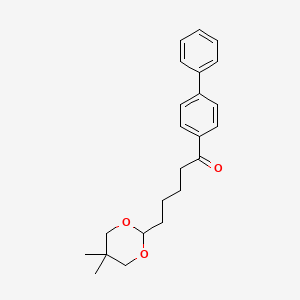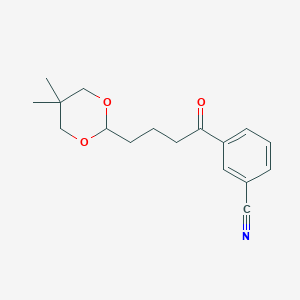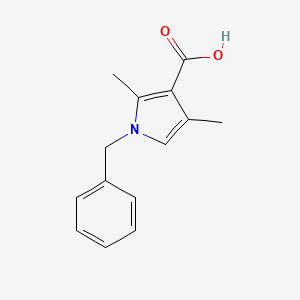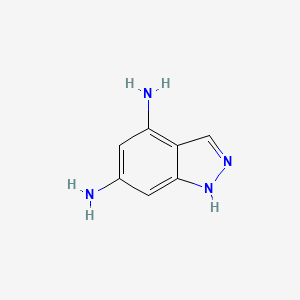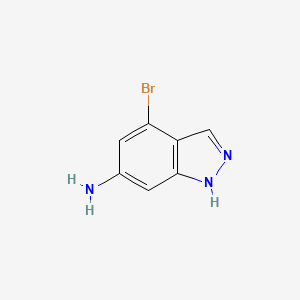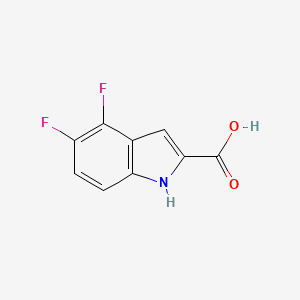
4,5-Difluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5F2NO2 . It has a molecular weight of 197.14 .
Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-1H-indole-2-carboxylic acid consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains two fluorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis
4,5-Difluoro-1H-indole-2-carboxylic acid has a predicted boiling point of 427.4±40.0 °C and a predicted density of 1.605±0.06 g/cm3 . Its pKa is predicted to be 4.15±0.30 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4,5-Difluoro-1H-indole-2-carboxylic acid, have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory conditions .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. They have the potential to be used in the treatment of various types of cancer .
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been studied as potential HIV-1 integrase strand transfer inhibitors . This suggests that 4,5-Difluoro-1H-indole-2-carboxylic acid could potentially be used in the treatment of HIV .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. They can potentially be used to combat oxidative stress in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, suggesting that they could be used in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown antitubercular activity, suggesting potential use in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity, suggesting potential use in the treatment of diabetes .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to interact with the host and exert a variety of local and heterotopic biological effects.
Mode of Action
Indole derivatives have been reported to show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They play a role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response.
Pharmacokinetics
Indole derivatives are known to circulate in the plasma, suggesting they may have systemic effects.
Result of Action
Indole derivatives have been reported to exert a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
properties
IUPAC Name |
4,5-difluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFXCRBXBVXTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646541 |
Source


|
| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-1H-indole-2-carboxylic acid | |
CAS RN |
884494-61-5 |
Source


|
| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-difluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


